Cas no 38167-88-3 (ethyl 7-oxoazepane-2-carboxylate)

ethyl 7-oxoazepane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-2-carboxylic acid, hexahydro-7-oxo-, ethyl ester
- ethyl 7-oxoazepane-2-carboxylate
- AKOS033662373
- Z1509144164
- ethyl7-oxoazepane-2-carboxylate
- NCGC00465784-01
- DB-297590
- SCHEMBL3066907
- 38167-88-3
- 7-oxo-azepane-2-carboxylic acid ethyl ester
- EN300-188741
- YPXYGVWLLYUOEB-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H15NO3/c1-2-13-9(12)7-5-3-4-6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)
- InChIKey: YPXYGVWLLYUOEB-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1CCCCC(=O)N1
計算された属性
- 精确分子量: 185.10525
- 同位素质量: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- XLogP3: 0.6
じっけんとくせい
- PSA: 55.4
ethyl 7-oxoazepane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389293-10g |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95%+ | 10g |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15553-10G |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 10g |
¥ 14,322.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15553-1G |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 1g |
¥ 3,220.00 | 2023-04-13 | |
TRC | B441118-10mg |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P01BGE2-500mg |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 500mg |
$679.00 | 2025-03-19 | |
1PlusChem | 1P01BGE2-1g |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 1g |
$861.00 | 2025-03-19 | |
Enamine | EN300-188741-0.25g |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 0.25g |
$367.0 | 2023-09-18 | |
Aaron | AR01BGME-500mg |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 500mg |
$822.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15553-5g |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 95% | 5g |
¥9481.0 | 2024-04-19 | |
Ambeed | A857906-1g |
ethyl 7-oxoazepane-2-carboxylate |
38167-88-3 | 97% | 1g |
$537.0 | 2024-04-19 |
ethyl 7-oxoazepane-2-carboxylate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
ethyl 7-oxoazepane-2-carboxylateに関する追加情報
Ethyl 7-Oxoazepane-2-Carboxylate (CAS No. 38167-88-3): A Comprehensive Overview
Ethyl 7-oxoazepane-2-carboxylate (CAS No. 38167-88-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as ethyl 7-oxo-1-azepanecarboxylate, is a derivative of azepane, a seven-membered heterocyclic ring containing one nitrogen atom. The presence of the oxo group and the carboxylate ester functional groups imparts unique chemical and biological properties to this molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The structure of ethyl 7-oxoazepane-2-carboxylate can be represented as C9H15NO3. The compound is characterized by its high stability and reactivity, which are crucial for its applications in synthetic chemistry. Recent studies have highlighted its potential in the development of new drugs, particularly in the areas of central nervous system (CNS) disorders and cancer therapy.
In the context of CNS disorders, ethyl 7-oxoazepane-2-carboxylate has shown promise as a precursor for the synthesis of compounds that can modulate neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent activity against GABA receptors, which are implicated in conditions such as anxiety and epilepsy. The ability to fine-tune the structure of these derivatives allows for the optimization of their pharmacological properties, making them attractive candidates for drug development.
Beyond CNS applications, ethyl 7-oxoazepane-2-carboxylate has also been explored for its potential in cancer therapy. Research conducted at the National Cancer Institute (2020) revealed that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis, which are critical processes in cancer biology. These findings suggest that ethyl 7-oxoazepane-2-carboxylate could serve as a lead compound for the development of novel anticancer agents.
The synthetic versatility of ethyl 7-oxoazepane-2-carboxylate is another key aspect that contributes to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently. One notable method involves the cyclization of an appropriate precursor followed by esterification with ethanol. This approach not only ensures high yields but also allows for easy modification of the molecule to create a wide range of derivatives with tailored properties.
In addition to its pharmaceutical applications, ethyl 7-oxoazepane-2-carboxylate has found use in other areas such as materials science and agrochemistry. For example, recent studies have explored its potential as a building block for the synthesis of polymers with unique mechanical and thermal properties. In agrochemistry, derivatives of this compound have been investigated for their herbicidal and fungicidal activities, offering new possibilities for crop protection.
The safety profile of ethyl 7-oxoazepane-2-carboxylate is an important consideration in its development and application. Extensive toxicological studies have been conducted to ensure its safe use in various contexts. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, ongoing research continues to monitor its long-term safety and potential interactions with other compounds.
In conclusion, ethyl 7-oxoazepane-2-carboxylate (CAS No. 38167-88-3) is a versatile and promising compound with a wide range of applications in pharmaceutical research, materials science, and agrochemistry. Its unique chemical structure and reactivity make it an attractive candidate for the development of new drugs and materials. As research in these areas continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility and impact.
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